6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[de]isochromene-1,3-dione
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[de]isochromene-1,3-dione is a complex organic compound that features a boronic ester group attached to a benzo[de]isochromene-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[de]isochromene-1,3-dione typically involves the borylation of a suitable precursor. One common method involves the reaction of a halogenated benzo[de]isochromene-1,3-dione with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs .
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[de]isochromene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Various reduced forms of the original compound.
Substitution: Coupled products with new carbon-carbon bonds.
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[de]isochromene-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[de]isochromene-1,3-dione largely depends on its chemical reactivity. The boronic ester group can interact with various molecular targets, facilitating reactions such as cross-coupling. The compound’s ability to form stable complexes with other molecules makes it a valuable tool in catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[de]isochromene-1,3-dione is unique due to its benzo[de]isochromene-1,3-dione core, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in the development of advanced materials and pharmaceuticals.
Properties
Molecular Formula |
C18H17BO5 |
---|---|
Molecular Weight |
324.1 g/mol |
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione |
InChI |
InChI=1S/C18H17BO5/c1-17(2)18(3,4)24-19(23-17)13-9-8-12-14-10(13)6-5-7-11(14)15(20)22-16(12)21/h5-9H,1-4H3 |
InChI Key |
IMJFXTLOXFNONV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C4C3=C(C=C2)C(=O)OC4=O |
Origin of Product |
United States |
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